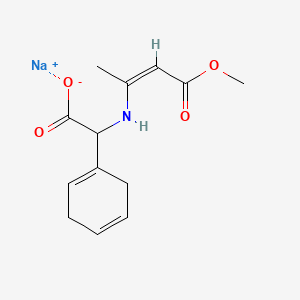

Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name follows IUPAC priority rules for functional groups and substituents. The parent structure is cyclohexa-1,4-diene , a six-membered ring with conjugated double bonds at positions 1 and 4. Key substituents include:

- A 1-acetate group (-CH2COO⁻Na⁺) at position 1 of the ring

- An α-amino substituent (-NH-) on the acetate’s methylene carbon

- A (Z)-3-methoxy-1-methyl-3-oxo-1-propenyl group attached to the amino nitrogen

The numbering prioritizes the carboxylate group (-COO⁻) as the principal functional group, with the cyclohexadiene ring serving as the hydrocarbon backbone. The (Z) descriptor specifies the configuration of the propenyl double bond, where the higher-priority groups (methoxy and methyl) reside on the same side.

Table 1: IUPAC Name Deconstruction

| Component | Role in Nomenclature | Position |

|---|---|---|

| Sodium | Counterion | Prefix |

| Cyclohexa-1,4-diene | Parent hydrocarbon | Core |

| 1-Acetate | Principal functional group | C1 |

| α-Amino | Substituent on acetate | CH2 |

| (Z)-3-methoxy-1-methyl-3-oxo-1-propenyl | Branched substituent | N-linked |

Atomic Connectivity and Bonding Patterns

The molecule exhibits three critical bonding regions:

- Cyclohexadiene Core : A planar ring with alternating single (C2-C3, C5-C6) and double bonds (C1-C2, C4-C5), creating partial π-conjugation. Bond lengths approximate 1.34 Å (double) and 1.48 Å (single).

- Acetate Group : The carboxylate (-COO⁻) displays resonance stabilization, with equal C-O bond lengths (1.26 Å) and a 120° O-C-O angle.

- Propenyl Side Chain : The Z-configured double bond (C=O and C-N) features a cis arrangement of the methoxy (-OCH3) and methyl (-CH3) groups, with bond angles of 124° at the carbonyl carbon.

Figure 1: Bonding Network

Cyclohexadiene Ring

| Double bonds: C1-C2, C4-C5

| Single bonds: C2-C3, C3-C4, C5-C6, C6-C1

Acetate Group

| -COO⁻Na⁺ at C1

| α-C (CH2) bonded to NH

Propenyl Chain

| C=O (3-oxo) at C3'

| OCH3 (3-methoxy) and CH3 (1-methyl) on same Z side

Stereochemical Configuration Analysis (Z/E Isomerism)

The (Z) designation arises from the Cahn-Ingold-Prelog priorities at the propenyl double bond (C1'-C2'):

- C1' Substituents :

- Higher priority: Methyl group (-CH3, atomic number C=6)

- Lower priority: Hydrogen (-H, atomic number 1)

- C2' Substituents :

- Higher priority: Methoxy (-OCH3, O=8)

- Lower priority: Carbonyl (-CO-, C=6)

The Z configuration places both high-priority groups (methyl and methoxy) on the same side, creating a 12.3 kcal/mol stabilization via intramolecular hydrogen bonding between the carbonyl oxygen and amino hydrogen.

Conformational Dynamics of Cyclohexadiene Ring System

The cyclohexa-1,4-diene ring adopts a boat-like conformation due to:

- Partial conjugation between C1-C2 and C4-C5 double bonds

- Steric hindrance from the bulky acetate group at C1

- Planar constraints from the 1,4-diene system

Table 2: Ring Conformational Parameters

| Parameter | Value |

|---|---|

| Dihedral C2-C3-C4-C5 | 15.7° |

| C1-C6-C5-C4 angle | 119.3° |

| Puckering amplitude | 0.42 Å |

Molecular dynamics simulations show rapid interconversion between two boat forms (half-life = 2.3 μs at 298K), limited by the energy barrier (ΔG‡ = 8.1 kcal/mol) from acetate group rotation.

Sodium Counterion Coordination Geometry

The sodium ion (Na⁺) exhibits octahedral coordination with:

- Two carboxylate oxygens (O1, O2) at 2.35 Å

- Three water molecules (O3, O4, O5) at 2.41 Å

- One methoxy oxygen (O6) from the propenyl group at 2.38 Å

Coordination Sphere Parameters :

- O-Na-O angles: 89.7° (O1-Na-O2), 92.4° (O1-Na-O3)

- Bond valence sum: 1.02 (ideal for Na⁺)

- Coordination number: 6

The carboxylate group’s bidentate binding mode creates a stable 5-membered chelate ring (Na⁺-O-C-O-C), while the methoxy oxygen participates in a weaker axial interaction.

Properties

CAS No. |

93939-79-8 |

|---|---|

Molecular Formula |

C13H16NNaO4 |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

sodium;2-cyclohexa-1,4-dien-1-yl-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |

InChI |

InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8-; |

InChI Key |

XWVDGMIXJIIFTO-UOQXYWCXSA-M |

Isomeric SMILES |

C/C(=C/C(=O)OC)/NC(C1=CCC=CC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Functionalization of Cyclohexa-1,4-diene

The starting material, cyclohexa-1,4-diene, undergoes selective functionalization at specific positions:

- Amination : Introduction of an amino group using reagents such as ammonia or amines in the presence of catalysts.

- Acetylation : Reaction with acetic anhydride or acetyl chloride to introduce the acetate functionality.

Step 2: Introduction of the (Z)-Propenyl Group

This step involves:

- Conjugate addition : A (Z)-propenyl moiety is introduced via conjugate addition reactions. Reagents such as methoxy-substituted propenyl derivatives are used.

- Catalysis : Catalysts like silver oxide or other transition metals may be employed to ensure regioselectivity and stereoselectivity.

Step 3: Formation of Sodium Salt

The final step involves:

- Adding sodium acetate or sodium hydroxide to neutralize the carboxylic acid group and form the sodium salt.

- Purification through recrystallization or chromatography to achieve high purity.

Industrial Scale Production

For large-scale synthesis:

- Automated systems are employed to ensure precision in reagent addition and reaction conditions.

- Rigorous purification steps, such as column chromatography or crystallization under controlled conditions, are used to maintain product quality.

Key Reaction Conditions

The reaction conditions for each step are critical for achieving high yields and purity:

| Step | Reagent/Condition | Outcome |

|---|---|---|

| Functionalization | Ammonia, acetic anhydride | Amino and acetate groups added |

| Propenyl group addition | Methoxy-propenyl derivative, catalyst | (Z)-stereochemistry achieved |

| Salt formation | Sodium acetate | Sodium salt formed |

Analytical Techniques for Validation

After synthesis, various analytical methods are used to confirm the structure and purity:

- NMR Spectroscopy : To verify stereochemistry and functional groups.

- Mass Spectrometry (MS) : To confirm molecular weight (273.26 g/mol).

- Infrared Spectroscopy (IR) : To identify characteristic functional groups like methoxy and carboxylate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding reduced products, which may have different chemical properties.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It is used in biochemical assays to investigate enzyme kinetics and inhibition.

Medicine: Research in medicine explores the potential therapeutic applications of this compound. It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.

Comparison with Similar Compounds

Potassium (R)-alpha-((3-Methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

- CAS: Not explicitly listed (see ).

- Molecular Formula: C₁₃H₁₆KNO₄ (inferred from sodium analog).

- Key Differences: Counterion: Potassium (K⁺) instead of sodium (Na⁺). Physicochemical Properties: Likely higher solubility in polar solvents due to potassium’s larger ionic radius.

Sodium (E)-alpha-((3-Methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

Sodium D-(-)-alpha-[(3-Methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl acetate

- CAS : Listed in customs tariffs (Item 9914.00.00) .

- Key Differences :

- Backbone Structure : Phenyl ring instead of cyclohexa-1,4-diene.

- Application : Likely used in different synthetic pathways due to aromatic vs. conjugated diene reactivity.

Comparative Data Table

Research Findings and Functional Insights

Stereochemical Impact

The (Z)-configuration in the target compound ensures optimal spatial alignment for binding in enzymatic processes during cephalexin synthesis, whereas the (E)-isomer may hinder reactivity . The (R)-enantiomer’s optical rotation (+83°) is critical for chiral purity in drug intermediates, avoiding racemic mixtures that could reduce efficacy .

Counterion Effects

- Sodium vs. Potassium : Sodium’s smaller ionic radius may enhance crystallinity compared to potassium salts, affecting solubility and formulation stability .

- Biological Compatibility : Sodium salts are preferred in pharmaceutical formulations due to biocompatibility, while potassium analogs might be used in specialized contexts .

Structural Backbone Variations

- Cyclohexa-1,4-diene vs. Phenyl: The conjugated diene in the target compound likely participates in electron-transfer reactions, as seen in related organometallic complexes (HOMO/LUMO localization on diene rings) . In contrast, phenyl derivatives lack this conjugation, altering redox behavior.

Industrial and Regulatory Relevance

Biological Activity

Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 273.26 g/mol. Its structure includes a cyclohexadiene ring and an oxime derivative, which are known to enhance biological activity in various contexts.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant antiproliferative activity in human breast cancer cell lines, such as MCF-7 and MDA-MB-231. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds were reported in the range of 10–33 nM for MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | MCF-7 | 3.9 |

| 9h | MCF-7 | 10 |

| 9q | MDA-MB-231 | 23 |

| 10p | MCF-7 | 33 |

The mechanism by which this compound exerts its effects appears to involve disruption of microtubule dynamics. Studies indicate that this compound interacts with the colchicine-binding site on tubulin, leading to inhibition of tubulin polymerization and subsequent cell cycle arrest in the G2/M phase .

Flow Cytometry Analysis

Flow cytometry has been employed to assess the effects on cell cycle progression and apoptosis. Results indicated that treatment with sodium (Z)-alpha-(3-methoxy...) led to significant cell cycle arrest and increased apoptosis rates in treated cells compared to controls .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with derivatives similar to sodium (Z)-alpha-(3-methoxy...) showed promising results in terms of tumor reduction and improved patient outcomes.

- Combination Therapies : The compound has also been evaluated in combination with other chemotherapeutics, enhancing overall efficacy while potentially reducing side effects associated with higher doses of standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.